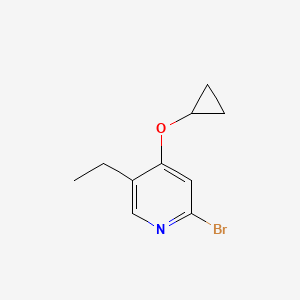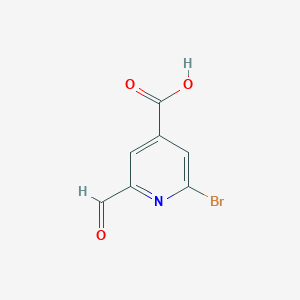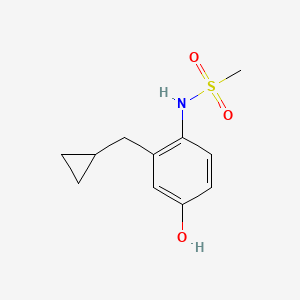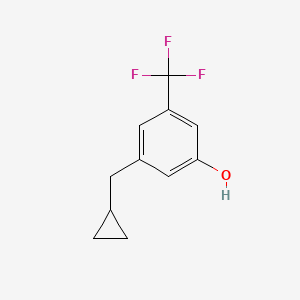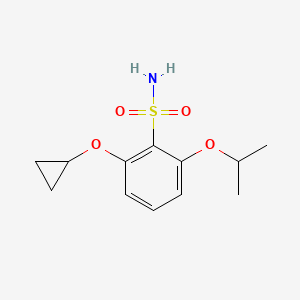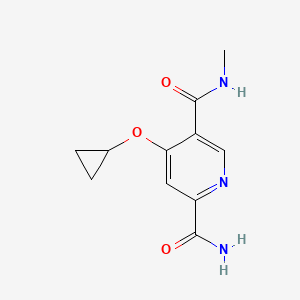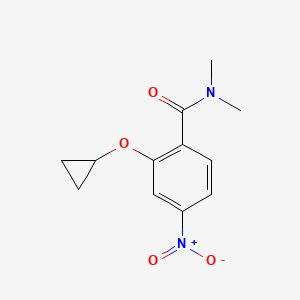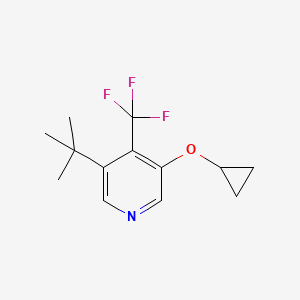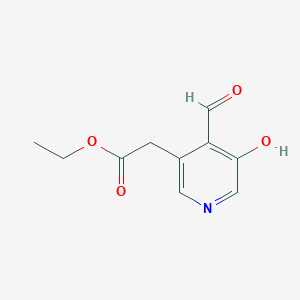
3-Hydroxy-4-(methylthio)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the third position and a methylsulfanyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylsulfanyl)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-hydroxybenzonitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group by the methylsulfanyl group.
Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-(methylsulfanyl)benzonitrile may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Hydroxy-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Hydroxy-4-(methylsulfinyl)benzonitrile, 3-Hydroxy-4-(methylsulfonyl)benzonitrile.
Reduction: 3-Hydroxy-4-(methylsulfanyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-4-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxy-4-(methylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 3-Hydroxybenzonitrile
- 4-Methylsulfanylbenzonitrile
- 3-Hydroxy-4-methylbenzonitrile
Comparison: 3-Hydroxy-4-(methylsulfanyl)benzonitrile is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Hydroxybenzonitrile lacks the methylsulfanyl group, which affects its hydrophobic interactions and overall reactivity. Similarly, 4-Methylsulfanylbenzonitrile lacks the hydroxyl group, impacting its hydrogen bonding capabilities.
特性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
3-hydroxy-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3 |
InChIキー |
XBHWYNMAPVKTMT-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


